molecular formula C26H28N2O B15098392 1-(4-(2,6-Dimethylphenyl)piperazin-1-yl)-2,2-diphenylethanone

1-(4-(2,6-Dimethylphenyl)piperazin-1-yl)-2,2-diphenylethanone

Cat. No.: B15098392
M. Wt: 384.5 g/mol
InChI Key: JKNFIVKUTMMGAS-UHFFFAOYSA-N
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Description

1-(4-(2,6-Dimethylphenyl)piperazin-1-yl)-2,2-diphenylethanone is an arylpiperazine derivative featuring a diphenylethanone core linked to a piperazine ring substituted with a 2,6-dimethylphenyl group. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active arylpiperazines, which often exhibit central nervous system (CNS) activity, including analgesic and antipsychotic effects . The 2,6-dimethylphenyl substituent on the piperazine ring may enhance selectivity for specific receptor subtypes, while the diphenylethanone moiety contributes to lipophilicity and molecular stability .

Properties

Molecular Formula

C26H28N2O

Molecular Weight

384.5 g/mol

IUPAC Name

1-[4-(2,6-dimethylphenyl)piperazin-1-yl]-2,2-diphenylethanone

InChI

InChI=1S/C26H28N2O/c1-20-10-9-11-21(2)25(20)27-16-18-28(19-17-27)26(29)24(22-12-5-3-6-13-22)23-14-7-4-8-15-23/h3-15,24H,16-19H2,1-2H3

InChI Key

JKNFIVKUTMMGAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, focusing on substituent effects , biological activity , and physicochemical properties .

Structural Analogues with Piperazine Moieties
Compound Name Key Structural Features Biological Activity/Notes
1-(4-(2,6-Dimethylphenyl)piperazin-1-yl)-2,2-diphenylethanone (Target) - 2,6-Dimethylphenyl on piperazine
- Diphenylethanone core
- Potential CNS activity (inferred from structural analogues)
- High lipophilicity
2-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-1-phenylethanone (Compound 19) - 2,3-Dimethylphenyl on piperazine
- Single phenylethanone
- Potent analgesic (70% inhibition in writhing test; 134.4% latency increase in hot plate)
1-[4-(Diphenylmethyl)piperazin-1-yl]-2,2-diphenylethanone - Diphenylmethyl on piperazine
- Diphenylethanone core
- Increased steric bulk may reduce receptor accessibility
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide - 2,6-Dimethylphenyl on piperazine
- Acetamide instead of ketone
- Amide group may improve metabolic stability but reduce CNS penetration

Key Observations :

  • Substituent Position on Phenyl Ring : The 2,6-dimethyl configuration in the target compound likely enhances receptor selectivity compared to the 2,3-dimethyl isomer (Compound 19), which showed strong analgesic activity .
  • Ketone vs.
Functional Analogues with Diphenylethanone Cores
Compound Name Substituents on Aromatic Rings Physicochemical Properties
1-(4-Hydroxyphenyl)-2,2-diphenylethanone - 4-Hydroxyphenyl group - Lower lipophilicity due to -OH group
1-(3,4-Dihydroxy-5-nitrophenyl)-2,2-diphenylethanone - Nitro and dihydroxy groups - Polar substituents may limit CNS activity

Key Observations :

  • The absence of polar groups (e.g., -OH, -NO₂) in the target compound favors higher lipophilicity, making it more suitable for CNS-targeted applications compared to hydroxylated derivatives .

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